Cas no 2413904-03-5 (tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate)

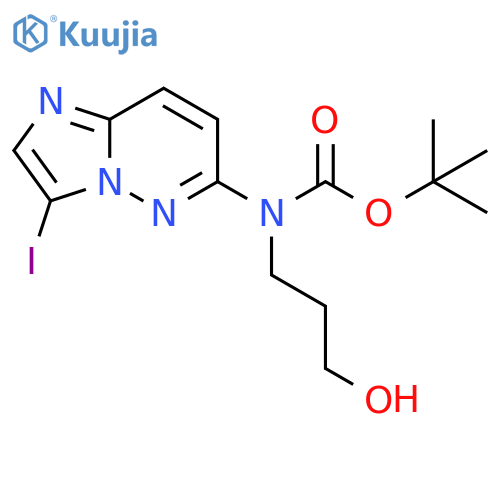

2413904-03-5 structure

商品名:tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- 2413904-03-5

- tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate

- EN300-26666191

- tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate

-

- インチ: 1S/C14H19IN4O3/c1-14(2,3)22-13(21)18(7-4-8-20)12-6-5-11-16-9-10(15)19(11)17-12/h5-6,9,20H,4,7-8H2,1-3H3

- InChIKey: WQPRZTYACQUZQO-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C2C=CC(=NN21)N(C(=O)OC(C)(C)C)CCCO

計算された属性

- せいみつぶんしりょう: 418.05019g/mol

- どういたいしつりょう: 418.05019g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 80Ų

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26666191-10.0g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 95.0% | 10.0g |

$4545.0 | 2025-03-20 | |

| Enamine | EN300-26666191-0.1g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 95.0% | 0.1g |

$930.0 | 2025-03-20 | |

| Enamine | EN300-26666191-10g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 10g |

$4545.0 | 2023-09-12 | ||

| Enamine | EN300-26666191-0.25g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 95.0% | 0.25g |

$972.0 | 2025-03-20 | |

| Enamine | EN300-26666191-0.5g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 95.0% | 0.5g |

$1014.0 | 2025-03-20 | |

| Enamine | EN300-26666191-5g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 5g |

$3065.0 | 2023-09-12 | ||

| Enamine | EN300-26666191-2.5g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 95.0% | 2.5g |

$2071.0 | 2025-03-20 | |

| Enamine | EN300-26666191-0.05g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 95.0% | 0.05g |

$888.0 | 2025-03-20 | |

| Enamine | EN300-26666191-1.0g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 95.0% | 1.0g |

$1057.0 | 2025-03-20 | |

| Enamine | EN300-26666191-5.0g |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |

2413904-03-5 | 95.0% | 5.0g |

$3065.0 | 2025-03-20 |

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

2413904-03-5 (tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量